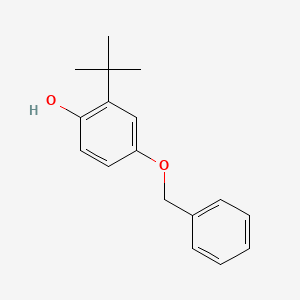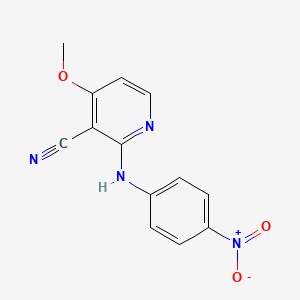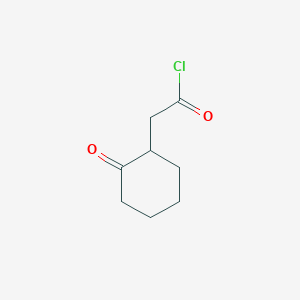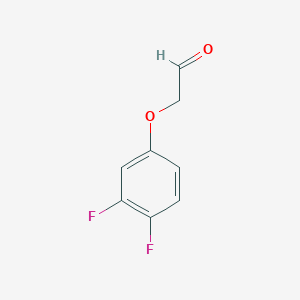
4-(Benzyloxy)-2-tert-butylphenol
Descripción general
Descripción
4-(Benzyloxy)-2-tert-butylphenol is an organic compound belonging to the phenol family It is characterized by a benzyl group attached to the oxygen atom of a phenol ring, with a tert-butyl group at the ortho position relative to the hydroxyl group
Mecanismo De Acción
Target of Action
It’s known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring . The compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential to participate in free radical reactions and Suzuki–Miyaura cross-coupling reactions suggests that it could induce significant changes at the molecular level.
Action Environment
It’s known that the stability and reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of other reactive species .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds can act as proton donors, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones . Moreover, 4-(Benzyloxy)-2-tert-butylphenol can act as a ligand, binding to specific molecules and exerting influence over their structure and function .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The precise mechanism of action for this compound remains partially elusive . It is believed to function as a proton donor, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones . Moreover, this compound can act as a ligand, binding to specific molecules and exerting influence over their structure and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-tert-butylphenol typically involves the reaction of 4-hydroxy-2-tert-butylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-hydroxy-2-tert-butylphenol+benzyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-2-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-(hydroxymethyl)-2-tert-butylphenol.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-2-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as depigmentation in the treatment of vitiligo.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenol: Lacks the tert-butyl group, making it less sterically hindered.
2-tert-Butylphenol: Lacks the benzyloxy group, resulting in different reactivity and applications.
4-tert-Butylphenol: Similar structure but without the benzyloxy group, leading to different chemical properties.
Uniqueness
4-(Benzyloxy)-2-tert-butylphenol is unique due to the presence of both the benzyloxy and tert-butyl groups. This combination imparts distinct steric and electronic effects, influencing its reactivity and potential applications. The tert-butyl group provides steric hindrance, while the benzyloxy group offers additional sites for chemical modification.
Propiedades
IUPAC Name |
2-tert-butyl-4-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)15-11-14(9-10-16(15)18)19-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBOAJKGEXKOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B3130227.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B3130233.png)

![2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130245.png)

![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)






